molecular formula C9H9Cl2N3O B3091175 {[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride CAS No. 1217095-86-7

{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride

Cat. No. B3091175
CAS RN: 1217095-86-7
M. Wt: 246.09
InChI Key: JSKJDKPOOSXXKR-UHFFFAOYSA-N
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Description

The compound “{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . Attached to this ring is a 2-chlorophenyl group and a methylamine group. The entire compound is in the form of a hydrochloride, meaning it is paired with a chloride ion.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the 2-chlorophenyl group, and the methylamine group. The presence of these functional groups would likely be confirmed through spectroscopic techniques such as NMR and IR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-oxadiazole ring, the 2-chlorophenyl group, and the methylamine group. The oxadiazole ring is known to participate in a variety of chemical reactions . The chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions, and the methylamine group could participate in reactions typical of amines.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The synthesis of compounds containing the 1,2,4-oxadiazole ring often involves innovative chemical reactions that showcase the versatility of these compounds. For example, the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole led to the formation of tertiary amine derivatives, demonstrating a ring-fission/C–C bond cleavage reaction unique to this class of compounds (Jäger et al., 2002). Furthermore, the synthesis of new heterocyclic fused rings based on the 1,3,4-oxadiazole framework showcases the potential for creating novel compounds with diverse chemical properties (Abbas et al., 2017).

Antimicrobial and Anticancer Properties

Some derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, a series of Mannich bases bearing the 1,3,4-oxadiazoline ring system were synthesized and screened for their antimicrobial properties, revealing promising activity against various pathogens (JagadeeshPrasad et al., 2015). Additionally, novel 1,2,4-oxadiazole derivatives have been synthesized and tested for anticancer activity, indicating the potential of these compounds in developing new anticancer therapies (Yakantham et al., 2019).

Material Science Applications

The unique structural features of 1,2,4-oxadiazole derivatives also make them suitable for applications in material science, particularly in the development of new polymers with desirable properties. For example, new polyamide and poly(amide-imide)s containing the 1,3,4-oxadiazole ring in the side chain have been synthesized, exhibiting high thermal stability and interesting optical properties, such as fluorescence in the blue region, which could be beneficial for applications in optoelectronic devices (Hamciuc et al., 2015).

properties

IUPAC Name

[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O.ClH/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKJDKPOOSXXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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